Desloratadine Impurity A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

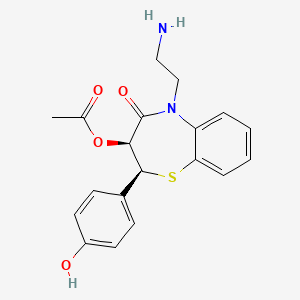

Desloratadine Impurity A is an impurity of Desloratadine , a tricyclic H1 inverse agonist used to treat allergic rhinitis, nasal congestion, and chronic idiopathic urticaria (hives) . It is also known as 11-Fluoro Dihydrodesloratadine .

Synthesis Analysis

The synthesis of multicomponent crystal (MCC) of Desloratadine was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique . The selection of the appropriate solvent was carried out using 12 solvents .Molecular Structure Analysis

The formation of MCC was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) . The diffractogram pattern of Desloratadine Impurity A was distinct from the constituent components .Chemical Reactions Analysis

Desloratadine was found to degrade significantly in oxidative and thermal stress conditions and stable in acid, base, hydrolytic, and photolytic degradation conditions . The degradation products were well resolved from the main peak and its impurities .Physical And Chemical Properties Analysis

The physico-chemical properties of Desloratadine were fully characterized using six analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier Transform Infrared Spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM) .Applications De Recherche Scientifique

Pharmaceutical Analysis

Desloratadine Impurity A is crucial in the development of analytical methods for quality control. It serves as a reference standard for the identification and quantification of impurities in desloratadine drug substances and formulations . The precision of these methods ensures the safety and efficacy of antihistamine medications.

Biological Fluids Testing

This impurity is used in the testing of biological fluids such as urine, plasma, and breast milk. It helps in the sensitive detection of desloratadine and its metabolites, which is essential for pharmacokinetic studies and therapeutic drug monitoring .

Stability Studies

Desloratadine Impurity A plays a role in stability-indicating studies, where it helps in understanding the degradation behavior of desloratadine under various stress conditions. This is vital for ensuring the long-term stability of pharmaceutical products .

Regulatory Compliance

For regulatory submissions, such as Abbreviated New Drug Applications (ANDA), Desloratadine Impurity A is used in method validation to comply with the guidelines set by health authorities .

Toxicological Studies

The impurity profile of desloratadine, including Desloratadine Impurity A, is analyzed in toxicological studies to evaluate the safety profile of the drug. This is particularly important for new drug applications and clinical trials .

Mécanisme D'action

Target of Action

Desloratadine Impurity A, also known as Desloratadine, is a potent and selective peripheral H1 receptor antagonist . The primary targets of Desloratadine are the histamine H1-receptors, which are widely distributed across immune cell subtypes .

Mode of Action

Desloratadine competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . It selectively blocks peripheral histamine H1-receptors because the substance is excluded from entry to the central nervous system . This interaction with its targets results in the inhibition of the biological effects of histamine, leading to relief from allergic symptoms .

Biochemical Pathways

Desloratadine’s action on the H1-receptors inhibits the effects of histamine, a key mediator in allergic reactions. Histamine participates in intricate bidirectional messaging between cytokines and inflammatory cells or their precursors, facilitates migration of cells to inflammatory sites, stimulates lymphocyte activity, and modulates aspects of eosinophil, neutrophil, and mast cell behavior . By blocking the H1-receptors, Desloratadine disrupts these processes, thereby alleviating the manifestations of the allergic reaction .

Pharmacokinetics

Desloratadine exhibits predictable pharmacokinetics when administered with food and common medications . The body’s exposure to active metabolites is much higher with Loratadine, the prodrug of Desloratadine, but much lower with Desloratadine itself .

Result of Action

The molecular and cellular effects of Desloratadine’s action include the inhibition of histamine-induced expression of P-selectin, which is implicated in the adhesion and migration of neutrophils and eosinophils . It also leads to decreased production of interleukin (IL)-6, IL-8, and IL-8 mRNA . These effects result in the reduction of allergic inflammation and immune modulation .

Safety and Hazards

Desloratadine Impurity A should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

The formation of multicomponent crystal (MCC) of Desloratadine using several coformers is a promising area of research . This could lead to the discovery of new pharmaceutical MCCs of Desloratadine. The MCCs have both chemical and physical stabilities for a period of 4 months , which could be beneficial in the pharmaceutical industry.

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of Desloratadine Impurity A can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "4-chlorobenzhydrol", "sodium borohydride", "sodium hydroxide", "acetic acid", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2,3-dichlorobenzaldehyde with sodium borohydride in methanol to yield 2,3-dichlorobenzyl alcohol.", "Step 2: Conversion of 2,3-dichlorobenzyl alcohol to 2,3-dichlorobenzyl chloride using thionyl chloride in ethyl acetate.", "Step 3: Condensation of 2,3-dichlorobenzyl chloride with 4-chlorobenzhydrol in the presence of sodium hydroxide in methanol to yield Desloratadine Impurity A.", "Step 4: Purification of the crude product by recrystallization from acetic acid/water mixture." ] } | |

Numéro CAS |

38092-95-4 |

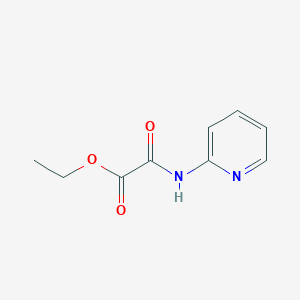

Formule moléculaire |

C19H20N2 |

Poids moléculaire |

276.38 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

N-Desmethyl Azatadine; 6,11-Dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)